![molecular formula C21H35NO3 B3161527 (3R,4S,5S)-tert-butyl 4-(benzyl(methyl)amino)-3-methoxy-5-methylheptanoate CAS No. 870640-64-5](/img/structure/B3161527.png)
(3R,4S,5S)-tert-butyl 4-(benzyl(methyl)amino)-3-methoxy-5-methylheptanoate
Overview
Description
(3R,4S,5S)-tert-butyl 4-(benzyl(methyl)amino)-3-methoxy-5-methylheptanoate is a chemical compound that has been gaining attention in the scientific community due to its potential applications in research.
Scientific Research Applications
Asymmetric Synthesis and Catalysis
- The compound has been applied in the highly diastereoselective and stereodivergent dihydroxylations of acyclic allylic amines. This methodology facilitates the asymmetric synthesis of 3,6-dideoxy-3-amino-L-talose, a process demonstrating the compound's utility in creating complex sugar analogs with potential implications in medicinal chemistry and drug development (Csatayová et al., 2011).
Catalyst Development for Asymmetric Reactions
- Research has also focused on the synthesis of rigid P-chiral phosphine ligands incorporating tert-butylmethylphosphino groups. These ligands, through their rhodium complexes, show excellent enantioselectivities and high catalytic activities in the asymmetric hydrogenation of functionalized alkenes. This has practical applications in the efficient preparation of chiral pharmaceutical ingredients (Imamoto et al., 2012).
Synthesis of Complex Molecules
- The compound's structural framework has been utilized in the total synthesis of cryptophycin-24 (Arenastatin A), showcasing its role in constructing complex molecular architectures amenable to structural modifications. This underscores its significance in synthesizing molecules with potential therapeutic value (Eggen et al., 2000).
Novel Synthetic Routes
- Investigations into the synthesis of novel cyclic amino acid precursors have employed variants of the compound. This research outlines a novel intramolecular defluorinative cyclization approach, highlighting its versatility in creating new molecular structures with potential applications in drug discovery and development (Hao et al., 2000).
properties
IUPAC Name |
tert-butyl (3R,4S,5S)-4-[benzyl(methyl)amino]-3-methoxy-5-methylheptanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H35NO3/c1-8-16(2)20(22(6)15-17-12-10-9-11-13-17)18(24-7)14-19(23)25-21(3,4)5/h9-13,16,18,20H,8,14-15H2,1-7H3/t16-,18+,20-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJVJLCHQFIDUCO-HQRMLTQVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(CC(=O)OC(C)(C)C)OC)N(C)CC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)OC(C)(C)C)OC)N(C)CC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H35NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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